molecular formula C6H10ClNO B13513526 3-(Prop-1-yn-1-yl)oxetan-3-aminehydrochloride CAS No. 2839143-34-7

3-(Prop-1-yn-1-yl)oxetan-3-aminehydrochloride

Cat. No.: B13513526
CAS No.: 2839143-34-7
M. Wt: 147.60 g/mol
InChI Key: RQLBKELCKYZMJI-UHFFFAOYSA-N
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Description

3-(prop-1-yn-1-yl)oxetan-3-amine hydrochloride is an organic compound with the molecular formula C6H10ClNO It is a derivative of oxetane, a four-membered cyclic ether, and contains an amine group substituted with a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-1-yn-1-yl)oxetan-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization and alkylation steps, as well as efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(prop-1-yn-1-yl)oxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated or partially saturated compounds.

Scientific Research Applications

3-(prop-1-yn-1-yl)oxetan-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(prop-1-yn-1-yl)oxetan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The propynyl group can participate in covalent bonding with active sites, while the oxetane ring may influence the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(prop-1-yn-1-yl)oxetan-3-amine hydrochloride is unique due to the presence of both the oxetane ring and the propynyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

2839143-34-7

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

3-prop-1-ynyloxetan-3-amine;hydrochloride

InChI

InChI=1S/C6H9NO.ClH/c1-2-3-6(7)4-8-5-6;/h4-5,7H2,1H3;1H

InChI Key

RQLBKELCKYZMJI-UHFFFAOYSA-N

Canonical SMILES

CC#CC1(COC1)N.Cl

Origin of Product

United States

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